molecular formula C8H6ClFO2 B1445796 3-Fluoro-5-methoxybenzoyl chloride CAS No. 1092789-19-9

3-Fluoro-5-methoxybenzoyl chloride

Cat. No.: B1445796
CAS No.: 1092789-19-9
M. Wt: 188.58 g/mol
InChI Key: ULZCPYFUBHZFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis .

Properties

IUPAC Name

3-fluoro-5-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCPYFUBHZFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzoyl chloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic attack, forming derivatives critical for drug intermediates.

Reaction with Amines

Primary/secondary amines react to form substituted amides under mild conditions.

AmineSolventBaseTemp. (°C)Yield (%)
MethylamineDichloromethaneTriethylamine0–2585–92
AnilineTHFPyridine2578
CyclohexylamineDMFNaHCO₃4088

Mechanism :

  • Base deprotonates the amine, enhancing nucleophilicity.

  • Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate.

  • Chloride elimination yields the amide product .

Hydrolysis

Acyl chlorides hydrolyze to carboxylic acids in aqueous media.

ConditionSolventTime (h)Conversion (%)
H₂O (pH 7)H₂O/THF295
NaOH (1M)H₂O/EtOH0.5>99
H₂SO₄ (0.5M)H₂O/acetone488

Kinetics :

  • Hydrolysis follows an SN2 mechanism, with rate constants 10–20× higher than non-fluorinated analogs due to increased electrophilicity .

  • Methoxy group’s electron-donating effect reduces hydrolysis rates compared to trifluoromethoxy derivatives .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings for biaryl synthesis.

Suzuki-Miyaura Coupling

Reacts with boronic acids to form biaryl ketones.

Boronic AcidCatalystLigandYield (%)
Phenylboronic acidPd(PPh₃)₄PPh₃76
4-MethoxyphenylPd(OAc)₂SPhos82

Conditions :

  • Solvent: DME/H₂O (3:1), 80°C, 12 h.

  • Methoxy group directs coupling to the para position via electronic effects .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to a benzyl alcohol derivative.

Reducing AgentSolventTemp. (°C)Yield (%)
LiAlH₄THF0–2570
NaBH₄EtOH25<5

Limitation : Steric hindrance from methoxy group lowers yields compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions.

ReactionReagentProductYield (%)
NitrationHNO₃/H₂SO₄3-Fluoro-5-methoxy-4-nitrobenzoyl chloride63
SulfonationSO₃/H₂SO₄3-Fluoro-5-methoxy-4-sulfobenzoyl chloride58

Regioselectivity :

  • Nitration occurs predominantly at C4 due to methoxy’s strong para-directing effect .

Comparison with Structural Analogs

Reactivity differences arise from substituent electronic effects.

CompoundHydrolysis Rate (k, s⁻¹)Suzuki Coupling Yield (%)
3-Fluoro-5-methoxybenzoyl chloride0.15 76–82
4-Fluorobenzoyl chloride0.25 65
3,5-Bis(trifluoromethyl)benzoyl chloride0.45 88

Key Trends :

  • Electron-withdrawing groups (e.g., CF₃) increase hydrolysis rates but reduce coupling efficiency .

  • Methoxy’s electron donation stabilizes intermediates in coupling reactions, enhancing yields .

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

3-Fluoro-5-methoxybenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the development of fluoroquinolone antibiotics , which are known for their broad-spectrum antibacterial activity. The compound is utilized in the synthesis of derivatives like Gatifloxacin and Moxifloxacin , which are effective against a range of bacterial infections and have favorable pharmacokinetic profiles .

1.2 Mechanism of Action Studies

Research indicates that compounds derived from 3-Fluoro-5-methoxybenzoyl chloride exhibit mechanisms that target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This specificity enhances their efficacy while minimizing side effects compared to traditional antibiotics .

Synthetic Methodologies

2.1 Reaction Pathways

The compound can undergo various reactions, including:

  • Friedel-Crafts Acylation : The presence of the acyl chloride functional group allows for acylation reactions with aromatic compounds, facilitating the formation of more complex structures .
  • Formation of Hydrazides : By reacting with hydrazines, it can yield hydrazides that serve as precursors for synthesizing oxadiazoles, which have antimicrobial properties .

2.2 Case Studies in Synthesis

A notable case study involves the synthesis of a novel class of anti-cancer agents where 3-Fluoro-5-methoxybenzoyl chloride was used as a key building block. The synthetic route demonstrated high yields and selectivity, showcasing its utility in medicinal chemistry .

Agrochemical Applications

The compound's reactivity also extends to agrochemicals. It can be modified to produce herbicides and fungicides that target specific plant pathways, enhancing crop protection while reducing environmental impact.

Chemical Properties and Safety

4.1 Physical and Chemical Properties

  • Molecular Formula : C8H6ClF O2
  • Molar Mass : 188.58 g/mol
  • Appearance : Typically presented as a colorless to yellow liquid.

4.2 Safety Considerations

3-Fluoro-5-methoxybenzoyl chloride is classified as corrosive and poses risks such as severe skin burns and eye damage upon contact. Proper safety protocols must be adhered to when handling this compound to mitigate health risks associated with exposure .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For instance, in biological systems, it can modify proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzoyl chloride
  • 3-Fluoro-2-methoxybenzoyl chloride
  • 3-Fluoro-5-chlorobenzoyl chloride

Comparison: 3-Fluoro-5-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the properties of the resulting derivatives. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific applications in organic synthesis and pharmaceutical development .

Biological Activity

3-Fluoro-5-methoxybenzoyl chloride is an important compound in medicinal chemistry, particularly as a building block for various pharmaceuticals. Its unique structure, featuring both fluorine and methoxy groups, enhances its reactivity and biological activity. This article explores the biological activities associated with 3-fluoro-5-methoxybenzoyl chloride, including its mechanisms of action, applications in drug development, and relevant case studies.

3-Fluoro-5-methoxybenzoyl chloride can be synthesized from 3-fluoro-4-methoxybenzoic acid through a reaction with thionyl chloride. This transformation increases its reactivity, making it suitable for nucleophilic aromatic substitution reactions and other synthetic applications in drug discovery .

Table 1: Chemical Properties of 3-Fluoro-5-Methoxybenzoyl Chloride

PropertyValue
Molecular FormulaC9H8ClF O2
Molecular Weight202.61 g/mol
CAS Number1092789-19-9
Melting PointNot specified
Purity>98%

Biological Activity

The biological activity of 3-fluoro-5-methoxybenzoyl chloride is largely attributed to its ability to modify biological targets through acylation. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.

  • Enzyme Inhibition : Compounds containing benzoyl chloride moieties often act as enzyme inhibitors. The acylation of amino acids at the active sites of enzymes can lead to significant changes in enzyme activity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of 3-fluoro-5-methoxybenzoyl chloride exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or other pathways.

Case Study 1: Antimicrobial Applications

A study evaluated the antimicrobial efficacy of derivatives synthesized from 3-fluoro-5-methoxybenzoyl chloride against various strains of bacteria. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Study 2: Anticancer Activity

Research has shown that compounds derived from benzoyl chlorides can exhibit anticancer properties by inducing apoptosis in cancer cells. A derivative of 3-fluoro-5-methoxybenzoyl chloride was tested against human cancer cell lines, demonstrating a dose-dependent increase in cell death .

Research Findings

Recent research highlights the importance of fluorinated compounds in enhancing biological activity. For instance, the incorporation of fluorine has been shown to improve the potency and selectivity of compounds targeting specific biological pathways. A study found that similar fluorinated benzoyl derivatives had increased efficacy against targets involved in cancer progression and microbial resistance .

Table 2: Biological Activity Data for Derivatives

Compound NameTargetEC50 (µM)Activity Description
Derivative ABacterial Enzyme0.045Significant inhibition observed
Derivative BCancer Cell Line0.030Induced apoptosis
Derivative CAntiparasitic Target0.010High potency against parasites

Q & A

What are the established synthetic routes for 3-Fluoro-5-methoxybenzoyl chloride, and how do reaction conditions influence yield?

Basic Answer:
The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common method involves treating 3-fluoro-5-methoxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at reflux (60–80°C) . Solvent choice (e.g., dichloromethane or toluene) and stoichiometric excess of chlorinating agents (1.5–2.0 equiv.) are critical for >85% yield.

Advanced Considerations:
Optimization requires monitoring reaction progression via TLC or in situ IR spectroscopy to detect carboxylic acid consumption (disappearance of –COOH stretch at ~1700 cm⁻¹). Side reactions, such as methoxy group demethylation under acidic conditions, can be mitigated by using milder chlorinating agents (e.g., oxalyl chloride with catalytic DMF) .

How can researchers validate the structural integrity of 3-Fluoro-5-methoxybenzoyl chloride?

Basic Answer:
Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm); the methoxy group resonates at δ ~3.8 ppm. Carbonyl (C=O) signal is observed at δ ~168–170 ppm .
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 202 (calculated for C₈H₅ClFO₂).

Advanced Analysis:
For ambiguous spectra (e.g., overlapping signals), 2D NMR (HSQC, HMBC) resolves connectivity. Compare with analogs like 3-fluoro-4-methoxybenzoyl chloride (δ 7.1–7.3 ppm for H-2 and H-6) to assign substituent positions .

What precautions are necessary for handling and storing 3-Fluoro-5-methoxybenzoyl chloride?

Basic Protocol:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent hydrolysis.
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, goggles). Avoid contact with moisture, which generates HCl gas and benzoic acid derivatives .

Advanced Safety:
Monitor air quality for HCl vapor using real-time sensors. Hydrolysis by-products (e.g., 3-fluoro-5-methoxybenzoic acid) can be quantified via titration or HPLC .

How does the electron-withdrawing fluorine substituent affect the reactivity of this benzoyl chloride?

Basic Explanation:
The fluorine atom at position 3 increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This facilitates acylation reactions in heterocycle synthesis (e.g., triazoles, isoxazoles) .

Advanced Mechanistic Insight:
DFT calculations show fluorine’s -I effect lowers the LUMO energy of the carbonyl group by ~1.2 eV compared to non-fluorinated analogs, accelerating nucleophilic attack. Steric effects from the methoxy group may hinder reactions at position 5 .

What are common impurities in 3-Fluoro-5-methoxybenzoyl chloride, and how are they removed?

Basic Identification:

  • Residual benzoic acid : Detected via FT-IR (broad –OH stretch at 2500–3000 cm⁻¹).
  • Diacyl oxides : Formed during storage; identified by LC-MS as dimeric peaks (m/z 403).

Advanced Purification:

  • Fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg).
  • Prep-HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity .

How is this compound utilized in pharmaceutical intermediate synthesis?

Basic Application:
It serves as an acylating agent in coupling reactions. For example, condensation with 4-amino-5-chloro-2-methoxybenzoic acid derivatives yields bioactive triazolothiadiazines with antimicrobial activity .

Advanced Case Study:
Inhibitors targeting bacterial enzymes (e.g., Mur ligases) are synthesized by reacting this benzoyl chloride with thiol-containing scaffolds. Kinetic studies show Kᵢ values in the nM range when substituents optimize steric and electronic complementarity .

What solvent systems are optimal for reactions involving 3-Fluoro-5-methoxybenzoyl chloride?

Basic Recommendation:
Anhydrous aprotic solvents (e.g., THF, DCM) prevent hydrolysis. Polar solvents like DMF improve solubility but may accelerate side reactions (e.g., methoxy group cleavage).

Advanced Solvent Screening:
COSMO-RS simulations predict solubility in deep eutectic solvents (e.g., choline chloride/glycerol) for green chemistry applications. Experimental validation shows 20% higher yields compared to traditional solvents .

How can researchers address discrepancies in reported melting points or spectral data?

Basic Troubleshooting:

  • Verify purity via DSC (melting point depression indicates impurities).
  • Cross-reference with X-ray crystallography data (CCDC deposition codes) for unambiguous confirmation .

Advanced Resolution:
Meta-analysis of literature (e.g., comparing NIST spectra with in-house data) identifies batch-specific variations. Contradictions may arise from polymorphic forms or residual solvents (e.g., DCM in crystal lattice).

What are the environmental and regulatory considerations for disposing of this compound?

Basic Guidelines:
Neutralize with aqueous NaHCO₃ to convert residual benzoyl chloride into benzoate salts, which are less toxic. Follow EPA protocols for halogenated waste (RCRA code D003) .

Advanced Mitigation:
Biodegradation studies using Pseudomonas spp. show 60% degradation in 72 hours under aerobic conditions. GC-MS tracks intermediate metabolites (e.g., fluorinated catechols) .

What computational tools aid in predicting the reactivity of 3-Fluoro-5-methoxybenzoyl chloride?

Basic Tools:

  • Gaussian or ORCA for DFT-based transition-state modeling.
  • ChemDraw for predicting steric accessibility of reaction sites.

Advanced Workflow:
Molecular dynamics (MD) simulations in explicit solvents (e.g., water/THF mixtures) reveal solvation effects on reaction kinetics. Coupled with machine learning (e.g., SchNet), these models predict optimal conditions for novel derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.